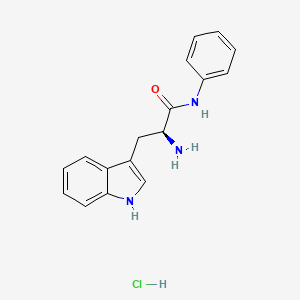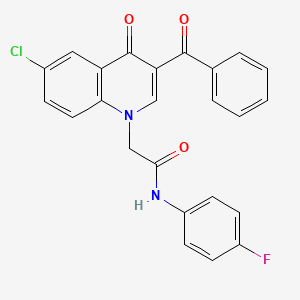
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the quinoline core and the presence of an acetamide group.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps to introduce various functional groups. Paper describes a synthetic route for a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which involves a key cyclization step to form the quinoline core. This process is performed on a kilogram scale and yields a final product with high purity. Although the compound is not synthesized in this paper, the described method could potentially be adapted for its synthesis by modifying the functional groups attached to the quinoline core.
Molecular Structure Analysis
Quinoline derivatives like the one described in the command prompt typically have a complex molecular structure with multiple reactive sites. These sites include the quinoline nitrogen, the carbonyl group in the acetamide, and any halogens or substituents on the aromatic rings. The molecular structure of such compounds is crucial for their biological activity, as it determines how they interact with biological targets. The docking studies mentioned in paper for a different set of quinoline derivatives provide insight into how these compounds might bind to the active site of a protein, which is relevant for understanding the potential interactions of the compound .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, primarily due to their aromatic nature and the presence of reactive functional groups. The benzoyl and acetamide groups in the compound suggest that it could undergo reactions such as nucleophilic acyl substitution or electrophilic aromatic substitution. The chloro and fluoro substituents could also be involved in reactions, potentially serving as leaving groups or directing groups in substitution reactions. The specific chemical reactions that this compound would undergo are not detailed in the provided papers, but general knowledge of organic chemistry can guide predictions about its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the practical handling and application of the compound. The presence of halogens and the acetamide group could affect the compound's polarity and hydrogen bonding capability, influencing its solubility in various solvents. The papers provided do not offer specific data on the physical and chemical properties of the compound , but such properties are typically determined experimentally through techniques like HPLC, as mentioned in paper for a related compound.
科学的研究の応用
Cytotoxic Activity
Research demonstrates the synthesis of novel compounds related to 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, highlighting their potential cytotoxic activities. For instance, the synthesis of sulfonamide derivatives showed significant anticancer activity against breast and colon cancer cell lines, where specific derivatives exhibited potent cytotoxic effects, suggesting their relevance in developing anticancer therapies (Ghorab et al., 2015).
Antimicrobial Activity
Studies have explored the antimicrobial properties of derivatives of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide. A series of quinoline hydrazone derivatives were synthesized and exhibited notable antibacterial activity against various bacterial strains, suggesting their potential application as antibacterial agents (Bawa et al., 2009).
Fluorination Techniques
The application of microwave irradiation for the fluorination of 2-chloro-3-formylquinolines has been studied, demonstrating an efficient method to introduce fluorine into the quinoline nucleus. This method has implications for the synthesis of fluorinated pharmaceuticals, enhancing their biological activity and stability (Kidwai et al., 1999).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory properties of quinazolinyl acetamides derived from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide has been conducted. Specific derivatives have shown promising analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for pain and inflammation (Alagarsamy et al., 2015).
Structural and Fluorescence Studies
The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been investigated, providing insights into the molecular structures and fluorescence properties of such compounds. This research contributes to the understanding of the photophysical properties of quinoline derivatives and their potential applications in fluorescent materials (Karmakar et al., 2007).
特性
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O3/c25-16-6-11-21-19(12-16)24(31)20(23(30)15-4-2-1-3-5-15)13-28(21)14-22(29)27-18-9-7-17(26)8-10-18/h1-13H,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKMCLLPJWCKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)
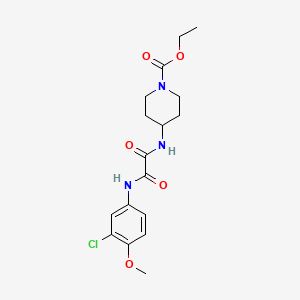
![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)
![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)
![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)
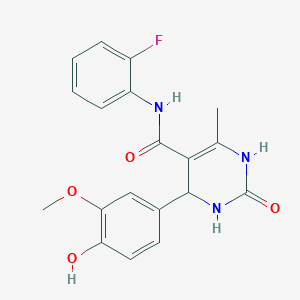
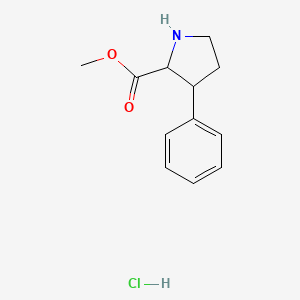
![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)
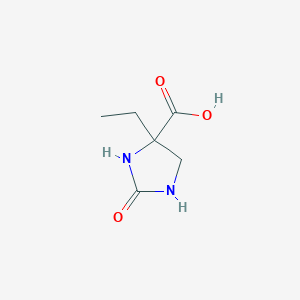
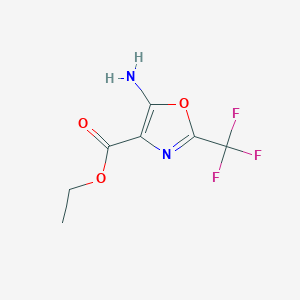
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)
